molecular formula C13H15N3O3 B2428601 1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide CAS No. 1428374-88-2

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide

Cat. No. B2428601
CAS RN: 1428374-88-2
M. Wt: 261.281
InChI Key: XTGWVILQTIFMKU-UHFFFAOYSA-N
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Description

Azetidines are four-membered nitrogen-containing heterocycles used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .


Molecular Structure Analysis

The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary greatly depending on their specific structure and functional groups. In general, they are characterized by their four-membered nitrogen-containing ring structure .

Scientific Research Applications

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could lead to new methods of synthesis and functionalization of azetidines, as well as new applications in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(17)16-6-10(7-16)13(19)15-11-4-2-9(3-5-11)12(14)18/h2-5,10H,6-7H2,1H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWVILQTIFMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4-carbamoylphenyl)azetidine-3-carboxamide

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